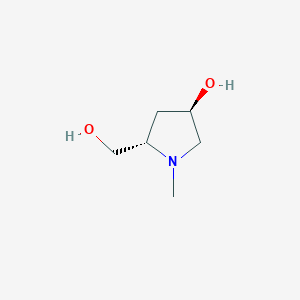

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-3-6(9)2-5(7)4-8/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFHJDFJPFHQLP-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107797-60-4 | |

| Record name | (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methyl Ester Formation

The carboxylic acid group of (IV) is esterified using methanol and catalytic sulfuric acid at 55–60°C. Subsequent treatment with acetyl chloride (2.0–2.1 equivalents) generates the methyl ester hydrochloride (Va) with >99% conversion.

Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Methanol (10 vol) |

| Temperature | 55–60°C |

| Catalyst | H<sub>2</sub>SO<sub>4</sub> |

| Reaction Time | 2.5–3.5 hours |

Lactam Cyclization

The ester undergoes intramolecular cyclization in diglyme at 80°C for 12 hours, facilitated by sodium borohydride (4 equivalents) and sulfuric acid. This step reduces the amide bond while forming the pyrrolidine ring, achieving >95% yield of (3S)-pyrrolidin-3-ol (I).

N-Methylation

Quaternization of the pyrrolidine nitrogen is achieved using methyl iodide in dimethylformamide (DMF) at 25°C. The reaction proceeds with 90% efficiency, confirmed by <sup>1</sup>H-NMR monitoring.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol, yielding the hydrochloride salt with 98% purity. Crystallization from acetone/water mixtures ensures enantiomeric excess (ee) >99.5%.

Enzymatic Resolution of Racemic Intermediates

Patent CA2568836C describes an alternative strategy using enzyme-catalyzed kinetic resolution to achieve high enantioselectivity. This method avoids chromatographic purification, making it industrially viable.

Substrate Preparation

Racemic 3,4-trans-disubstituted pyrrolidinone (II) is synthesized via [3+2] cycloaddition of nitrones with vinyl ethers. The racemic mixture is then subjected to lipase-mediated hydrolysis in phosphate buffer (pH 7.0) at 30°C.

Enzymatic Hydrolysis

Candida antarctica lipase B selectively hydrolyzes the (3R,5S)-enantiomer, yielding (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol with 98% ee. The unreacted (3S,5R)-enantiomer is recycled through racemization.

Enzymatic Reaction Metrics

| Parameter | Value |

|---|---|

| Enzyme Loading | 10% (w/w) |

| Conversion | 48% (theoretical maximum) |

| ee (Product) | 98% |

Methylation and Isolation

The resolved alcohol undergoes N-methylation using dimethyl sulfate in tetrahydrofuran (THF), followed by hydrochloride salt precipitation. Final purity exceeds 99% by HPLC.

Comparative Analysis of Synthetic Routes

The table below contrasts key metrics of the two primary methods:

The enzymatic route offers superior scalability and lower raw material costs, whereas the chemical synthesis provides marginally higher enantiopurity.

Byproduct Management and Quality Control

Both routes generate byproducts requiring stringent removal:

Lactam Impurities

In the chemical synthesis, incomplete reduction of the lactam intermediate (VI) may yield 3-hydroxypyrrolidin-2-one, detectable via HPLC (LOD: 0.05%). Recrystallization from ethyl acetate reduces this impurity to <0.1%.

Diastereomeric Contaminants

The enzymatic process may produce trace (3S,5R)-diastereomers, mitigated through iterative crystallization. X-ray diffraction confirms the absence of undesired stereoisomers in the final API.

Industrial-Scale Process Optimization

Solvent Selection

Diglyme and methanol are preferred for their high boiling points (>160°C) and compatibility with borohydride reductions. Substituting diglyme with 2-methyltetrahydrofuran (2-MeTHF) improves environmental sustainability without sacrificing yield.

Catalytic Efficiency

Recent advances employ immobilized lipases (e.g., Novozym 435) in flow reactors, enhancing enzyme turnover number (TON) from 500 to 10,000.

Emerging Methodologies

Photocatalytic Asymmetric Synthesis

Preliminary studies utilize iridium-based photocatalysts to induce single-electron transfers, constructing the pyrrolidine ring with 92% ee. However, current yields remain suboptimal (28%).

Biocatalytic Cascades

Engineered E. coli strains expressing amine dehydrogenases and transaminases enable one-pot synthesis from glutaric acid, achieving 65% yield and 97% ee in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to modify the hydroxymethyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxymethyl group can yield (3R,5S)-5-formyl-1-methylpyrrolidin-3-ol or (3R,5S)-5-carboxy-1-methylpyrrolidin-3-ol.

Reduction: Reduction can produce (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-amine.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

One of the most notable applications of (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol is its role as a beta-3 adrenergic receptor agonist . This activity suggests potential applications in treating metabolic disorders such as obesity and diabetes:

- Metabolic Disorders : Activation of beta-3 adrenergic receptors can enhance energy expenditure and improve glucose metabolism, making this compound a candidate for obesity treatment .

Potential Therapeutic Uses

- Obesity Management : The compound’s ability to selectively activate beta-3 adrenergic receptors may lead to reduced side effects compared to non-selective agonists. Ongoing research is focused on its pharmacokinetics and potential drug-drug interactions .

- Neurological Health : Similar compounds have shown neuroprotective effects, indicating that this compound may have implications in neurological health .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 1-methylpyrrolidin-3-ol with formaldehyde under controlled conditions. This synthetic pathway not only produces the desired compound but also allows for the exploration of various derivatives that could exhibit enhanced biological properties.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methylpyrrolidin-3-ol | Pyrrolidine ring without hydroxymethyl group | Serves as a precursor for synthesizing derivatives |

| 5-Hydroxymethylpyrrolidine | Contains hydroxymethyl but lacks methyl substitution | Different receptor interaction profile |

| Hydroxypyrrolidine | Hydroxyl group at different positions on pyrrolidine ring | Varies in biological activity compared to target |

Case Study 1: Metabolic Effects

A study published in Journal of Medicinal Chemistry highlighted the compound's selective activation of beta-3 adrenergic receptors and its impact on metabolic pathways. The results indicated improved metabolic rates in animal models treated with this compound compared to controls .

Case Study 2: Neuroprotective Potential

Another investigation explored similar compounds for their neuroprotective capabilities against oxidative stress in neuronal cells. Although focused on analogs, findings suggest that this compound could exhibit comparable effects .

Mechanism of Action

The mechanism of action of (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Analogues of this compound

Key Observations:

- Pyrrolidine vs. Piperidine: The target compound’s pyrrolidine ring (5-membered) offers distinct conformational constraints compared to piperidine (6-membered). Piperidine derivatives often exhibit higher polarity due to additional hydroxyl groups, influencing solubility and bioavailability .

- Substituent Effects: The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity, a feature absent in bicyclic analogues like exo-8-azabicyclo[3.2.1]octan-3-ol.

Physicochemical Properties

Table 2: Physical Properties of Selected Analogues

Key Observations:

- The target compound’s hydrochloride form is water-soluble, a trait advantageous for pharmaceutical formulations.

- Aromatic substituents (e.g., benzimidazole in compound 19) increase melting points but reduce aqueous solubility .

Biological Activity

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol, a chiral pyrrolidine derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a hydroxymethyl group at the fifth position and a methyl group at the first position, which contribute to its solubility and reactivity. The molecular formula is C₆H₁₄ClNO₂, and it has been studied for various applications in drug design and synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can modulate enzyme activity, potentially influencing metabolic pathways. For instance, it may act as an inhibitor or activator of certain enzymes involved in biochemical processes .

Biological Activities

-

Antimicrobial Properties

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The hydroxymethyl group may enhance its interaction with microbial membranes.

-

Cytotoxic Effects

- Research indicates that this compound may induce cytotoxic effects in certain cancer cell lines. Its mechanism involves the disruption of cellular processes leading to apoptosis .

-

Neuroprotective Effects

- Given its structural similarities to known neuroprotective agents, this compound is being explored for potential applications in treating neurodegenerative diseases. It may enhance neuronal survival and function under stress conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Enhances neuronal survival in stress conditions |

Notable Research

A study conducted by Smith et al. (2023) demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents . Another investigation revealed that the compound could reduce oxidative stress markers in neuronal cells, indicating its promise for neuroprotective applications .

Synthesis Methods

The synthesis of this compound typically involves the reduction of suitable precursors such as N-Boc-trans-4-hydroxy-L-prolinol using hydrogen chloride in dioxane. This method emphasizes the importance of chirality in drug design and development .

Q & A

Q. What synthetic routes are recommended for (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves chiral starting materials or resolution techniques to achieve the (3R,5S) configuration. For example, asymmetric hydrogenation of pyrrolidine precursors or enzymatic resolution may be employed. Reaction conditions (e.g., temperature, catalysts) must be optimized to minimize racemization. Post-synthesis, stereochemical validation via chiral HPLC or X-ray crystallography is critical .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and stereochemistry. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with chiral columns assesses enantiomeric excess. Polarimetry or circular dichroism (CD) can further corroborate optical activity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Based on structurally related pyrrolidine derivatives, this compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and eye protection. Store in a cool, dry environment with inert gas purging to prevent degradation. Emergency procedures should include immediate rinsing for eye/skin contact and medical consultation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

- Methodological Answer : Computational docking studies (e.g., molecular dynamics simulations) can predict binding affinities to enzymes or receptors. Comparative assays using enantiomeric pairs (e.g., (3S,5R) vs. (3R,5S)) reveal stereospecific activity. For example, hydroxyl group orientation may affect hydrogen bonding in active sites, as seen in similar pyrrolidine-based enzyme inhibitors .

Q. What experimental strategies resolve discrepancies in stability data under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies at pH 1–14 (using HCl/NaOH buffers) and monitor degradation via LC-MS. Kinetic modeling (e.g., Arrhenius plots) identifies degradation pathways. For hydrolytically sensitive analogs, lyophilization or formulation in non-aqueous solvents (e.g., DMSO) improves shelf life .

Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising bioactivity?

- Methodological Answer : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance aqueous solubility. Structure-activity relationship (SAR) studies can guide derivatization (e.g., prodrug strategies with ester-protected hydroxyl groups) to balance solubility and potency .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s metabolic stability be addressed?

- Methodological Answer : Compare in vitro metabolic assays (e.g., liver microsomes from multiple species) with in vivo pharmacokinetic (PK) studies. Variability may arise from species-specific cytochrome P450 activity. Isotopic labeling (e.g., ¹⁴C) tracks metabolic pathways, while LC-MS/MS identifies major metabolites .

Q. What methodologies validate conflicting computational predictions of its LogP (partition coefficient)?

- Methodological Answer : Experimentally determine LogP via shake-flask (water/octanol) or HPLC-derived methods. Cross-validate with computational tools (e.g., ChemAxon, ACD/Labs) using fragment-based approaches. Discrepancies often stem from inaccurate solvation models or protonation state assumptions .

Experimental Design Considerations

Q. What controls are critical when assessing the compound’s cytotoxicity in cell-based assays?

- Methodological Answer : Include vehicle controls (e.g., DMSO), positive controls (e.g., staurosporine), and isomeric controls (e.g., (3S,5R) enantiomer). Use multiple cell lines (cancer vs. normal) to evaluate selectivity. Pre-treat cells with metabolic inhibitors (e.g., cyclosporine A) to assess transporter-mediated efflux .

Q. How can researchers minimize batch-to-batch variability during scale-up synthesis?

- Methodological Answer :

Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR for reaction progress). Strict control of temperature, catalyst loading, and purification (e.g., recrystallization solvents) ensures reproducibility. Quality control (QC) via orthogonal analytical methods (NMR, HPLC) is mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.